N,N'-dimethyl-p-xylylenediamine
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Overview
Description
N,N’-dimethyl-p-xylylenediamine: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two methyl groups attached to the nitrogen atoms of a p-xylylenediamine structure. This compound is primarily used in the production of dyes and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-dimethyl-p-xylylenediamine can be synthesized through the hydrogenation of isophthalonitrile in a methylamine-containing atmosphere . This process involves the reduction of isophthalonitrile to form the desired diamine compound.
Industrial Production Methods: In industrial settings, the production of N,N’-dimethyl-p-xylylenediamine typically involves large-scale hydrogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-dimethyl-p-xylylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of an iron(III) catalyst.
Reduction: Hydrogenation reactions are commonly used to reduce the compound, as mentioned in the preparation methods.
Substitution: The compound can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of substituted aromatic amines.
Scientific Research Applications
N,N’-dimethyl-p-xylylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mechanism of Action
The mechanism by which N,N’-dimethyl-p-xylylenediamine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophiles. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
N,N-dimethyl-p-phenylenediamine: This compound is also an aromatic amine used in dye production and has similar chemical properties.
p-xylylenediamine: The parent compound without the methyl groups, used in the synthesis of polymers and other materials.
Uniqueness: N,N’-dimethyl-p-xylylenediamine is unique due to the presence of the two methyl groups, which can influence its reactivity and the types of reactions it can undergo. This structural modification can lead to differences in its chemical behavior and applications compared to its non-methylated counterparts.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-methyl-1-[4-(methylaminomethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H16N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
JVGKCYRIXCBMPD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)CNC |
Origin of Product |
United States |
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